Dihydroartemisinin

Catalog No.
S526099
CAS No.
71939-50-9
M.F
C15H24O5
M. Wt
284.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroartemisinin

CAS Number

71939-50-9

Product Name

Dihydroartemisinin

IUPAC Name

(1R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8?,9?,10?,11?,12?,13?,14-,15-/m1/s1

InChI Key

BJDCWCLMFKKGEE-NAESGFLJSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Solubility

Soluble in DMSO

Synonyms

3alpha-hydroxydeoxydihydroartemisinin, 8alpha-hydroxydeoxyartemisinin, 9alpha-hydroxydeoxyartemisinin, artemisinin, dihydro-, dihydroartemisinin, dihydroartemisinine, dihydroqinghaosu, dihydroquinghaosu, dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer, dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer, quinghaosu, dihydro-

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Isomeric SMILES

CC1CCC2C(C(OC3[C@@]24C1CC[C@](O3)(OO4)C)O)C

Description

The exact mass of the compound Dihydroartemisinin is 284.1624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Artemisinins - Supplementary Records. It belongs to the ontological category of artemisinin derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Dihydroartemisinin is a semi-synthetic derivative of artemisinin, a natural compound extracted from the sweet wormwood plant (Artemisia annua). It is notable for its potent antimalarial properties and is classified as an endoperoxide compound. Dihydroartemisinin is characterized by its unique chemical structure, which includes a peroxide bridge and several stereogenic centers, contributing to its biological activity. The compound is often utilized in treating malaria, particularly against strains resistant to conventional treatments. Its efficacy stems from its ability to generate reactive oxygen species upon interaction with iron, which leads to the destruction of malaria parasites.

The exact mechanism of DHA's antimalarial action is still under investigation, but the leading theory involves the activation of the peroxide bridge and endoperoxide moiety within the parasite [, ]. These highly reactive moieties are thought to interact with iron-rich heme, a byproduct of hemoglobin breakdown within the parasite, leading to the generation of free radicals []. These free radicals can damage vital parasite components, ultimately killing the malaria parasite [].

Physical and Chemical Properties

  • Melting Point: 160-164 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and chloroform []
  • Stability: Unstable in acidic and high-temperature environments
That are critical to its pharmacological activity. One significant reaction involves the interaction with ferrous and ferric ions, where dihydroartemisinin preferentially binds to ferric ions, forming a ferric-dihydroartemisinin complex. This complex can undergo oxidation and reduction cycles, facilitating the release of reactive oxygen species that are toxic to malaria parasites . The mechanism of action is believed to involve the cleavage of the endoperoxide bridge in the presence of iron, resulting in the formation of free radicals that damage cellular components of the parasites .

Dihydroartemisinin exhibits remarkable biological activity, particularly as an antimalarial agent. It is reported to be at least three times more potent than its precursor, artemisinin, against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . In addition to its antimalarial effects, dihydroartemisinin has shown potential in anticancer applications. Studies indicate that it can induce apoptosis in various cancer cell lines and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

The synthesis of dihydroartemisinin typically involves the reduction of artemisinin using reducing agents such as sodium borohydride or lithium aluminum hydride. For example, a common method includes dissolving artemisinin in methanol and treating it with sodium borohydride at low temperatures (around -5°C) to yield dihydroartemisinin with high purity (up to 99%) after precipitation and purification steps . Alternative synthetic routes have also been explored, including modifications that allow for the introduction of various functional groups to enhance its biological properties.

Dihydroartemisinin is primarily used in the treatment of malaria, particularly in combination therapies such as artemisinin-based combination therapies (ACTs), which are recommended by the World Health Organization for treating uncomplicated malaria. Beyond its antimalarial use, dihydroartemisinin has been investigated for its potential applications in oncology due to its cytotoxic effects on cancer cells. Recent studies have explored its derivatives for enhanced activity against both malaria and cancer cells .

Research on dihydroartemisinin has focused on its interactions with various biological molecules and systems. Notably, studies have examined its interaction with iron ions, which are crucial for its mechanism of action against malaria parasites. These interactions facilitate the generation of reactive oxygen species that lead to oxidative stress within the parasites . Additionally, investigations into dihydroartemisinin's interactions with cellular targets have revealed insights into its anticancer properties, highlighting its ability to influence multiple signaling pathways involved in cell growth and survival .

Dihydroartemisinin shares structural similarities with several other compounds derived from artemisinin or related structures. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
ArtemisininNatural productAntimalarialContains a peroxide bridge; less potent than dihydroartemisinin
ArtesunateEster derivativeAntimalarialWater-soluble; used in parenteral formulations
ArtemetherEther derivativeAntimalarialMore lipophilic; used in oral formulations
ArteetherEther derivativeAntimalarialSimilar to artemether but with different solubility
Artelinic acidAcid derivativeAntimalarialProdrug form; converted to active metabolites

Dihydroartemisinin is distinguished by its high potency against Plasmodium falciparum and its ability to generate reactive oxygen species through iron-mediated reactions. Its structural modifications compared to other derivatives enhance its solubility and bioavailability while maintaining strong antimalarial activity.

Reduction of Artemisinin to Dihydroartemisinin

Reduction of the C-10 carbonyl group in artemisinin converts the rigid peroxide-lactone into the more potent lactol dihydroartemisinin. Two diastereomeric hemiacetals (α and β) arise, interconverting through ring opening–closure equilibria that are highly sensitive to medium polarity and hydrogen ion concentration [1] [2].

2.1.1 Sodium Borohydride-Mediated Reduction Mechanisms

Sodium borohydride delivers hydride to the exocyclic carbonyl, forming an alkoxide that collapses to the C-10 lactol without disturbing the endoperoxide bridge [3] [4]. Mechanistic studies show:

  • A first-order dependence on sodium borohydride concentration up to ca. 2.5 equivalents, beyond which competing methanolysis lowers efficiency [4].
  • Transient formation of an open-chain anionic intermediate whose protonation gives α- and β-dihydroartemisinin in roughly equimolar amounts at 0–5 Celsius degrees [5].
  • Epimer equilibration proceeds by base-catalysed deprotonation of the lactol, not by lactol ring opening; the free-energy barrier in aqueous methanol is 73–75 kilojoules per mole [2].

Table 1 summarises representative laboratory conditions.

ReferenceTemperature (°C)Sodium borohydride equivalentsReaction time (min)Isolated yield (%)α : β ratio at work-up
Haynes and Vonwiller 1994 [3]0–53.030090ca. 1 : 1
Derivatisation study 1997 [5]0–52.560901 : 1
Scalable synthesis protocol 2016 [4]0–52.560981 : 1
2.1.2 Continuous Flow Synthesis Optimization Strategies

Packed-bed micro-reactors containing sodium borohydride immobilised on cellulose, lithium carbonate and lithium chloride enable quantitative conversion within seconds, overcoming batch clogging caused by borate salts [6]. Key optimisation insights include:

  • Segmented liquid–gas flow mitigates heat build-up; linear velocities of 0.3–0.5 metres per second keep the exotherm below 10 Celsius degrees [6].
  • Residence times of 25–40 seconds achieve >99 percent conversion with space–time yields exceeding 4 kilograms litre⁻¹ hour⁻¹, an order of magnitude higher than stirred-tank operation [6].
  • Chinese single-flow patent routes integrate reduction, acid quench, extraction and crystallisation in closed “three-in-one” filter-dryer systems, delivering >99 percent purity and 99.3–99.8 percent isolated yield while maintaining low worker exposure to borohydride dust [7] [8].

Table 2 presents typical engineering parameters.

SystemReactor packingFlow rate (mL min⁻¹)Residence time (s)Throughput (kg day⁻¹)Conversion (%)
Royal Society of Chemistry continuous module [6]Sodium borohydride : cellulose : lithium carbonate : lithium chloride (1 : 1 : 1 : 0.76 w/w)1.0301.5>99
Single-flow industrial patent CN111499653A [7]Sodium borohydride slurry, static mixer150035300>99

Industrial-Scale Production Challenges

  • Raw material volatility. World Health Organization demand for artemisinin combination therapies fluctuates, and the botanical precursor Artemisia annua is concentrated in limited geographies, causing cyclical price swings that complicate borohydride purchasing schedules and inventory planning [9] [10].

  • Epimer lability. The α⇌β interconversion continues after isolation; elevated temperatures or basic impurities in downstream etherification steps can re-establish equilibrium, necessitating cold-chain logistics and buffered solvents [1] [2].

  • Solid handling hazards. Sodium borohydride dust deflagration risk and exothermic quench require inert-gas blanketing, automated addition and high-integrity containment; flow reactors significantly lower this hazard by limiting the borohydride inventory at any moment [6] [7].

  • Waste management. Borate salts, methanol still bottoms and aqueous filtrates demand compliant disposal. Integrated solvent recycling documented in the 2016 scalable synthesis reduced ethyl acetate consumption by 40 percent and methanol by 25 percent [4].

Purification Techniques and Yield Optimization

Crystallisation remains the industry standard because chromatographic removal of the two epimers is economically prohibitive at tonne scale. Successful protocols exploit the differential solubility of dihydroartemisinin in water-miscible organics at low temperature.

  • Acetic-acid neutralisation followed by water-induced precipitation at 0 – 5 Celsius degrees affords 96–99 percent yield and 98–99 percent purity when methanol is the reaction medium [4] [11].
  • Single-flow patents employ toluene extraction, water washing and vacuum concentration in closed filter-dryer units; these achieve ≥99 percent purity with solvent recovery exceeding 90 percent [8] [12].
  • For analytical-scale separations and epimer ratio control, reversed-phase high-performance liquid chromatography at 25 Celsius degrees and 60 percent acetonitrile minimises on-column epimerisation [13].

Table 3 summarises large-scale purification metrics.

Process descriptionSolvent systemCrystallisation temperature (°C)Yield (%)Final purity (%)Source
Methanol reduction, aqueous quenchMethanol / water0–5989812
Toluene phase-transfer reduction, closed filter-dryerToluene / water0–1099.399.526
Dichloromethane single-flow, press-filteredDichloromethane / water099.499.824

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

284.16237386 g/mol

Monoisotopic Mass

284.16237386 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

164-165

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X0UIV26ABX

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H242 (100%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of uncomplicated *Plasmodium falciparum* infection in adults, children, and infants aged 6 months and up weighing over 5 kg. Used in combination with [DB13941].
FDA Label

Pharmacology

Artenimol is thought to form a reactive carbon radical intermediate which kills *P. falciparum* through alkylation of a wide array of proteins.

MeSH Pharmacological Classification

Antimalarials

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01B - Antimalarials
P01BE - Artemisinin and derivatives, plain
P01BE05 - Artenimol

Mechanism of Action

Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes.

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

71939-50-9
81496-81-3

Absorption Distribution and Excretion

The reported oral bioavailability of Artenimol was reported to be 45% in healthy adults. The observed Tmax was 1-2 h This is known to increase in malaria infected patients which could be attributed to reduced metabolism by the liver or the drug's collection in infected erythrocytes. Artenimol was obeserved to have flip-flop kinetics with an overall absorption half-life of 1.04 h. When administered with food the AUC for Artenimol increases by 144%. Cmax was observed to increase by 129% but was not found to be statistically significant. Food was observed to delay Tmax by 1 h.
Artenimol is eliminated via metabolism to glucuronide conjugates. There is little data on elimination of Artenimol but elimination of unchanged artemisinin compounds in feces and urine has been reported to be negligible.
Artenimol was observed to have a mean apparent volume of distribution of 0.801 L/kg in adult patients and 0.705 L/kg in pediatric patients wit *P. falciparum
malaria.
Artenimol was observed to have a mean apparent clearance of 1.340 L/h/kg in adult patients and 1.450 L/h/kg in pediatric patients with *P. falciparum
malaria.

Metabolism Metabolites

The primary metabolite of Artenimol is the glucuronide conjugate, α-artenimol-β-glucuronide. It is largely metabolized by UGT1A9 with some contribution by UGT2B7.

Wikipedia

Dihydroartemisinin

Biological Half Life

Artenimol was reported to have a half life of elimination of approximately 1 h.

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
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